(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide
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Description
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H14N2O5S2 and its molecular weight is 414.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown cytotoxic activity against human cancer cell lines such as mcf-7 and hela . They have also demonstrated antibacterial activity against different bacteria . Therefore, it’s plausible that this compound may also target similar cellular structures or enzymes.
Mode of Action
Compounds with similar structures have been found to exhibit good cytotoxicity against tested cell lines . This suggests that the compound may interact with its targets, leading to changes in cellular function that result in cell death.
Biochemical Pathways
Given its potential cytotoxic and antibacterial activities , it’s likely that the compound interferes with essential biochemical pathways in cancer cells or bacteria, leading to their death.
Result of Action
The result of the compound’s action is likely to be cell death, given its potential cytotoxic and antibacterial activities . In cancer cells, this could manifest as inhibited growth or proliferation. In bacteria, the compound’s action could result in inhibited growth or outright killing of the bacteria.
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c1-21-14-8-7-11(28(2,24)25)9-16(14)27-19(21)20-18(23)13-10-26-15-6-4-3-5-12(15)17(13)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPMUXIBFTWGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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